molecular formula C6H3BrF3NO B1382992 2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1211526-19-0

2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine

Cat. No. B1382992
M. Wt: 241.99 g/mol
InChI Key: WCJIWARBOXDWMW-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It has the empirical formula C6H3BrF3NO and a molecular weight of 241.99 .


Synthesis Analysis

2-Bromo-4-(trifluoromethyl)pyridine can be synthesized from 2-Chloro-4-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

2-Bromo-4-(trifluoromethyl)pyridine has a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .

Scientific Research Applications

Spectroscopic and Optical Studies

  • Spectroscopic Characterization and Antimicrobial Activity : A study by Vural & Kara (2017) utilized spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) for the characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. This study also explored its antimicrobial activities.

Synthesis and Functionalization

  • Pyrazolo[1,5‐a]Pyridines Synthesis : The work of Greszler & Stevens (2009) discusses the synthesis of Pyrazolo[1,5‐a]Pyridines, using a compound structurally similar to 2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine.
  • Regioexhaustive Functionalization : A study by Cottet et al. (2004) demonstrated the conversion of bromo- and chloro-(trifluoromethyl)pyridines into various carboxylic acids, showcasing versatile functionalization techniques.

Biological and Chemical Properties

  • Biological Activities of Pyridine Derivatives : Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives and their biological activities, such as anti-thrombolytic and biofilm inhibition, which can be insightful for compounds like 2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine.
  • Synthesis and Nonlinear Optical Properties : The research by Ghiasuddin et al. (2018) on pyridine derivatives, including their synthesis and nonlinear optical properties, can provide valuable insights.

Miscellaneous Applications

  • Hydroxylation of Aryl Bromides : Jia et al. (2011) explored the CuI-catalyzed hydroxylation of aryl bromides, a process potentially applicable to 2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine for functional group transformations.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridines (TFMPs) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJIWARBOXDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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